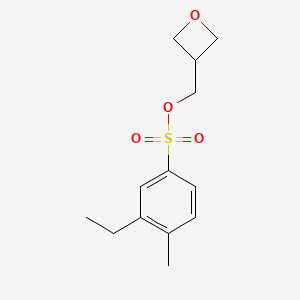
6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one typically involves the following steps:
Nitration: Introduction of a nitro group into the quinazolinone ring.
Substitution: Introduction of the piperidinyl group at the 7th position.
A common synthetic route might involve the nitration of a quinazolinone precursor followed by substitution with piperidine under specific reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-7-(piperidin-1-yl)quinazolin-4(1H)-one.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The nitro group and the piperidinyl moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Nitroquinazolin-4(1H)-one: Lacks the piperidinyl group.
7-(Piperidin-1-yl)quinazolin-4(1H)-one: Lacks the nitro group.
6-Amino-7-(piperidin-1-yl)quinazolin-4(1H)-one: Reduced form of the nitro compound.
Uniqueness
6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one is unique due to the presence of both the nitro and piperidinyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
66234-46-6 |
|---|---|
Fórmula molecular |
C13H14N4O3 |
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
6-nitro-7-piperidin-1-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H14N4O3/c18-13-9-6-12(17(19)20)11(7-10(9)14-8-15-13)16-4-2-1-3-5-16/h6-8H,1-5H2,(H,14,15,18) |
Clave InChI |
VRXGGNPZJIPSGS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=C3C(=C2)N=CNC3=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


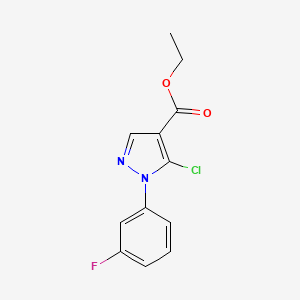

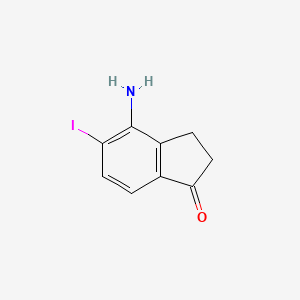

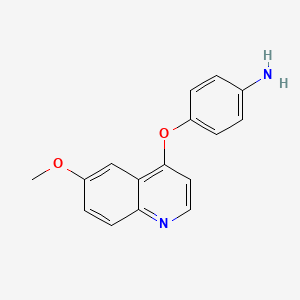
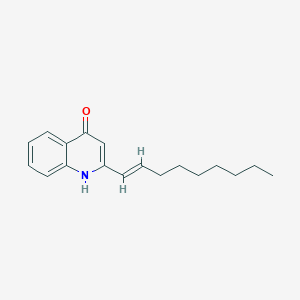

![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)
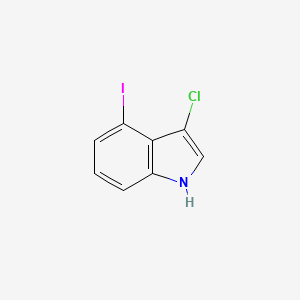

![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)
![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)

